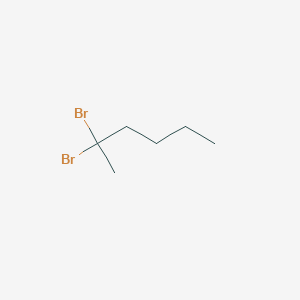

2,2-Dibromohexane

Description

Structure

3D Structure

Properties

CAS No. |

116530-77-9 |

|---|---|

Molecular Formula |

C6H12Br2 |

Molecular Weight |

243.97 g/mol |

IUPAC Name |

2,2-dibromohexane |

InChI |

InChI=1S/C6H12Br2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 |

InChI Key |

WSKZKJCPOXIQTN-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(Br)Br |

Canonical SMILES |

CCCCC(C)(Br)Br |

Synonyms |

2,2-DIBROMOHEXANE,=98% |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2,2-Dibromohexane

IUPAC Name: 2,2-Dibromohexane CAS Number: 116530-77-9

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and potential biological relevance for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₆H₁₂Br₂. Quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 116530-77-9 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂Br₂ | --INVALID-LINK-- |

| Molecular Weight | 243.97 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 83.5-84 °C @ 24 Torr | - |

| Density | 1.5463 g/cm³ @ 22 °C | - |

| Refractive Index | 1.5035 (estimate) | - |

| SMILES | CCCCC(C)(Br)Br | --INVALID-LINK-- |

| InChI | InChI=1S/C6H12Br2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | WSKZKJCPOXIQTN-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is through the hydrobromination of a terminal alkyne, specifically 1-hexyne, in the presence of excess hydrogen bromide (HBr). This reaction follows Markovnikov's rule, where the bromine atoms add to the more substituted carbon of the triple bond.[1]

Experimental Protocol: Hydrobromination of 1-Hexyne

This protocol outlines a general procedure for the synthesis of this compound from 1-hexyne.

Materials:

-

1-Hexyne

-

Hydrogen bromide (30% solution in acetic acid)

-

Carbon tetrachloride (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a reaction vessel situated in a fume hood, add 1 equivalent of 1-hexyne.

-

Carefully add 2 equivalents of a 30% solution of hydrogen bromide in acetic acid to the reaction vessel.[1]

-

Stir the mixture thoroughly for several minutes and then allow it to sit to ensure the reaction goes to completion.

-

Add a suitable organic solvent, such as carbon tetrachloride, to the reaction vessel and mix.

-

Add water to the mixture and stir. Transfer the organic layer to a clean vessel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved through distillation.

Reaction Mechanism: The reaction proceeds via an electrophilic addition mechanism. The pi bond of the alkyne attacks a proton from HBr, forming a vinylic carbocation. The bromide ion then acts as a nucleophile, attacking the carbocation. This process is repeated, with the second bromine adding to the same carbon to form the gem-dibromide, as dictated by the stability of the carbocation intermediate.

Caption: Synthesis of this compound from 1-Hexyne.

An alternative, though less direct, synthetic route involves the conversion of hex-1-ene to 1,2-dibromohexane, followed by a double dehydrohalogenation to form hex-1-yne, which is then reacted with HBr as described above.[2] Another possibility is the reaction of hex-2-ene or hexane with bromine under specific conditions.[3]

Potential Biological Activity and Toxicological Profile

While no specific studies on the biological activity or toxicity of this compound have been identified, the broader class of halogenated hydrocarbons is known to exhibit various biological effects, including toxicity. Short-chain perfluoroalkyl substances, for example, have demonstrated aquatic toxicity. The toxicity of these compounds tends to decrease with shorter carbon chain lengths.

Based on studies of other brominated compounds, potential mechanisms of toxicity could involve the induction of oxidative stress and apoptosis. For instance, some cycloaliphatic brominated flame retardants have been shown to cause cytotoxicity by increasing reactive oxygen species (ROS) and inducing the mitochondrial apoptotic pathway.

Hypothetical Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential cytotoxicity of this compound, a standard in vitro experimental workflow could be employed.

Caption: Experimental workflow for in vitro cytotoxicity testing.

This workflow would allow for the determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the potential mechanisms of cell death induced by this compound.

Conclusion

This compound is a geminal dihalide that can be synthesized through established organic chemistry reactions. While its specific biological activities are not well-documented, its classification as a halogenated hydrocarbon suggests a potential for bioactivity and toxicity that warrants further investigation, particularly for researchers in drug development and toxicology. The provided synthetic and experimental frameworks can serve as a basis for future studies on this compound.

References

A Comprehensive Technical Guide on the Physical Properties of 2,2-Dibromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,2-Dibromohexane, with a focus on its boiling point and density. The information is supplemented with established experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in the field of drug development and chemical sciences.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Understanding its physical properties is fundamental for its application in synthesis, as a solvent, or as an intermediate in various chemical processes.

Data Summary

The following table summarizes the key physical properties of this compound and a structurally similar isomer, 1,2-Dibromohexane, for comparative purposes.

| Property | This compound | 1,2-Dibromohexane (for comparison) |

| Boiling Point | 83.5-84 °C at 24 Torr | 89-90 °C at 18 mmHg[1] |

| Density | No experimental data available | 1.577 g/mL[1], 1.58 g/cm³[2][3] |

| Molecular Weight | 243.97 g/mol | 243.97 g/mol |

| CAS Number | 116530-77-9[4] | 624-20-4[1] |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and process development. The following are standard laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

1. Micro-Boiling Point Determination using a Thiele Tube:

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the thermometer assembly into the Thiele tube containing heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[5]

-

2. Boiling Point Determination by Distillation:

This method is suitable when a larger volume of the liquid is available.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place the liquid sample and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus.

-

Position the thermometer bulb just below the side arm of the distillation flask to ensure it measures the temperature of the vapor.

-

Heat the flask to bring the liquid to a boil.

-

The temperature at which a steady distillation rate is achieved and the thermometer reading is constant is the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of the liquid to the graduated cylinder and record the volume.

-

Measure and record the mass of the graduated cylinder with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume.[6]

-

Logical Relationships in Physical Properties of Haloalkanes

The physical properties of haloalkanes are influenced by several factors, including molecular weight and intermolecular forces. The following diagram illustrates the relationship between these factors and the resulting boiling point.

References

2,2-Dibromohexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dibromohexane, including its chemical properties, synthesis, and analytical methodologies.

Core Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | [1] |

| Molecular Weight | 243.97 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 116530-77-9 | [1] |

Synthesis of this compound

A primary method for the synthesis of this compound is through the hydrohalogenation of 1-hexyne with an excess of hydrogen bromide (HBr). This reaction proceeds via an electrophilic addition mechanism and follows Markovnikov's rule, where the bromine atoms add to the more substituted carbon of the alkyne.[2][3][4]

Reaction Pathway

Caption: Synthesis of this compound from 1-Hexyne.

Experimental Protocol: Synthesis from 1-Hexyne

The following is a generalized experimental protocol based on the established principles of alkyne hydrohalogenation.

Materials:

-

1-Hexyne

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-hexyne in a suitable anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring. An excess of two molar equivalents of HBr is required.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation.

Analytical Methodologies

The identification and quantification of this compound can be achieved through standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of brominated alkanes like this compound, a non-polar capillary column is typically employed.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | TR-5MS (or equivalent), 15 m x 0.25 mm ID, 0.1 µm film thickness |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 120 °C (hold 2 min), ramp at 15 °C/min to 230 °C, ramp at 10 °C/min to 330 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 25-360 m/z |

| Ion Source Temp. | 200 °C |

Note: These parameters are illustrative and may require optimization for specific instrumentation and sample matrices.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

The methyl protons at the C1 position would appear as a triplet.

-

The methylene protons at the C3, C4, and C5 positions would appear as multiplets.

-

The methyl protons at the C6 position would appear as a triplet.

Predicted ¹³C NMR Chemical Shifts:

-

The carbon atom bonded to the two bromine atoms (C2) would be significantly downfield.

-

The chemical shifts of the other carbon atoms would be in the typical alkane region.

References

- 1. This compound | C6H12Br2 | CID 20228074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Answered: Identify the best reagents to convert 1-hexyne into this compound. xs HBr C 1 equiv. Br2, CCI4 C xs Br2, CCI4 C 1 equiv HBr C 1 equiv HBr, ROOR | bartleby [bartleby.com]

- 4. Answered: Identify the best reagents to convert 1-hexyne into this compound. O 1 equiv. Br2, CCl4 O 1 equiv HBr, ROOR O 1 equiv HBr Oxs Br2, CCl4 Oxs HBr Save for… | bartleby [bartleby.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of 2,2-Dibromohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dibromohexane. Due to a lack of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on physicochemical principles, presenting data for analogous compounds, and detailing a robust experimental protocol for precise solubility determination.

Introduction to this compound and Solubility Principles

This compound is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Structurally, it consists of a six-carbon hexane chain with two bromine atoms attached to the second carbon atom. This geminal dibromide configuration results in a molecule with a nonpolar hydrocarbon tail and a polar head due to the electronegative bromine atoms.

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound can exhibit both London dispersion forces (due to its alkyl chain) and dipole-dipole interactions (from the C-Br bonds). Consequently, its solubility is expected to be highest in non-polar and moderately polar organic solvents that can engage in similar interactions.[3][4][5][6] Conversely, it is predicted to have very low solubility in highly polar solvents like water, where strong hydrogen bonds between solvent molecules would need to be disrupted.[3][4]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by solvent type. These predictions are derived from its molecular structure and established solubility theories for haloalkanes.

| Solvent Class | Solvent | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Non-Polar | Hexane | High | London Dispersion Forces |

| Toluene | High | London Dispersion Forces | |

| Diethyl Ether | High | London Dispersion Forces, Weak Dipole-Dipole | |

| Carbon Tetrachloride | High | London Dispersion Forces | |

| Polar Aprotic | Acetone | Medium | London Dispersion Forces, Dipole-Dipole |

| Ethyl Acetate | Medium | London Dispersion Forces, Dipole-Dipole | |

| Tetrahydrofuran (THF) | Medium | London Dispersion Forces, Dipole-Dipole | |

| Dichloromethane (DCM) | High | London Dispersion Forces, Dipole-Dipole | |

| Polar Protic | Ethanol | Medium | London Dispersion Forces, Dipole-Dipole, Weak Hydrogen Bonding (acceptor) |

| Methanol | Low to Medium | London Dispersion Forces, Dipole-Dipole | |

| Water | Very Low | Energy cost to break water's H-bonds is too high |

Logical Framework for Solubility Prediction

The expected solubility trends for this compound can be visualized based on solvent polarity and intermolecular forces.

References

Spectroscopic Profile of 2,2-Dibromohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dibromohexane. It is designed to assist researchers, scientists, and professionals in drug development in understanding the structural characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This document presents predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₃) | 2.1 - 2.5 | Triplet | 7.0 - 8.0 |

| H-3 (CH₂) | 1.9 - 2.3 | Multiplet | |

| H-4 (CH₂) | 1.4 - 1.8 | Multiplet | |

| H-5 (CH₂) | 1.3 - 1.7 | Multiplet | |

| H-6 (CH₃) | 0.8 - 1.2 | Triplet | 7.0 - 8.0 |

Note: Predictions are based on computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 30 - 35 |

| C-2 (CBr₂) | 60 - 70 |

| C-3 (CH₂) | 40 - 45 |

| C-4 (CH₂) | 25 - 30 |

| C-5 (CH₂) | 20 - 25 |

| C-6 (CH₃) | 10 - 15 |

Note: Predictions are based on computational models and may vary from experimental values.

Table 3: Mass Spectrometry (MS) Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂ |

| Molecular Weight | 243.97 g/mol |

| Exact Mass | 241.93058 Da |

| Key Fragmentation Pattern | The mass spectrum is expected to show a characteristic isotopic pattern for compounds containing two bromine atoms. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak (M) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 1:2:1. |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | 2850 - 2960 | Stretching |

| C-H (alkane) | 1370 - 1470 | Bending |

| C-Br | 515 - 690 | Stretching |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of liquid halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A wider spectral width (0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the MS.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).[1] Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell.[2]

-

Data Acquisition: The prepared sample is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Measurement: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light transmitted at different wavenumbers. The resulting interferogram is then mathematically converted into an infrared spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dibromohexane: Precursors, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2-dibromohexane, a geminal dihalide with applications in organic synthesis. The document details the key precursors, outlines experimental methodologies, and presents quantitative data to support the described reactions. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the synthetic processes.

Core Synthesis Precursors and Strategies

The synthesis of this compound primarily proceeds through two main precursor classes: terminal alkynes and aldehydes. The choice of precursor often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

-

From 1-Hexyne: The hydrobromination of the terminal alkyne, 1-hexyne, stands as a direct and regioselective method for the preparation of this compound. This reaction follows Markovnikov's rule, where the two bromine atoms add to the more substituted carbon of the triple bond.

-

From Hexanal: The conversion of the aldehyde, hexanal, to a geminal dibromide offers an alternative synthetic pathway. This transformation typically involves the reaction of the carbonyl group with a brominating agent, often in the presence of a phosphine-based reagent.

Experimental Protocols and Data

Detailed experimental procedures for the synthesis of this compound from its primary precursors are outlined below. The associated quantitative data, including reaction yields and spectroscopic information, are summarized for comparative analysis.

Synthesis of this compound from 1-Hexyne

The reaction of 1-hexyne with two equivalents of hydrogen bromide (HBr) affords this compound.[1] The reaction proceeds through an initial addition of HBr to form the vinyl bromide intermediate, 2-bromo-1-hexene, which then undergoes a second HBr addition to yield the final product.

Experimental Protocol:

A solution of 1-hexyne in a suitable inert solvent (e.g., a non-polar solvent) is treated with at least two equivalents of hydrogen bromide. The reaction can be carried out by bubbling HBr gas through the solution or by using a solution of HBr in a solvent like acetic acid. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, commonly through distillation or column chromatography.

Quantitative Data:

| Precursor | Reagents | Product | Yield (%) | Reference |

| 1-Hexyne | 2 eq. HBr | This compound | High (Specific yield not reported in general literature) | [1] |

Spectroscopic Data for this compound:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methyl protons adjacent to the dibrominated carbon will appear as a singlet, while the other alkyl protons will exhibit multiplets.

-

13C NMR: The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms. The carbon atom bonded to the two bromine atoms will be significantly downfield.

Synthesis of this compound from Hexanal

The conversion of hexanal to this compound can be achieved using reagents that facilitate the transformation of a carbonyl group to a geminal dihalide. A common method is the Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide.[2] More modern approaches may employ other phosphine and bromine sources, such as triphenyl phosphite and tetrabutylammonium tribromide, which has been shown to be effective for the synthesis of gem-dibromoalkanes from aldehydes.

Experimental Protocol (Appel Reaction Conditions):

To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane), carbon tetrabromide is added, followed by the dropwise addition of hexanal at a controlled temperature. The reaction mixture is stirred until completion. The workup typically involves removal of the solvent and purification of the crude product by chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Quantitative Data:

| Precursor | Reagents | Product | Yield (%) | Reference |

| Hexanal | Triphenylphosphine, Carbon Tetrabromide | This compound | High (Specific yield for this substrate not detailed in general literature) | [2] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

Caption: Reaction pathway for the synthesis of this compound from 1-hexyne.

Caption: Generalized pathway for the synthesis of this compound from hexanal via an Appel-type reaction.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

References

A Theoretical and Computational Guideline for the Analysis of 2,2-Dibromohexane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromohexane is a halogenated alkane whose physicochemical and reactive properties are of interest in synthetic organic chemistry and potentially in drug development as a structural motif or synthetic intermediate. Due to its conformational flexibility and the presence of heavy atoms, theoretical calculations are indispensable for a thorough understanding of its molecular structure, stability, and spectroscopic characteristics. This guide provides a comprehensive overview of the standard theoretical and computational methodologies that can be applied to study this compound. It details the protocols for conformational analysis, the calculation of molecular properties using quantum chemical methods, and the prediction of its spectroscopic signatures. All quantitative data presented are illustrative, based on established principles of computational chemistry for similar haloalkanes, and are organized into structured tables. Detailed workflows and logical relationships are visualized using Graphviz (DOT language) to provide a clear and practical guide for researchers.

Introduction to Theoretical Calculations on Halogenated Alkanes

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at the atomic level. Through quantum mechanical calculations, it is possible to determine stable conformations, electronic structure, and predict spectroscopic outcomes (such as NMR and IR spectra) with a high degree of accuracy. These theoretical insights complement experimental work by providing a foundational understanding of molecular behavior, guiding experimental design, and aiding in the interpretation of results. For a flexible molecule such as this compound, computational methods are particularly crucial for exploring the complex potential energy surface and identifying the most stable conformers that will be present under experimental conditions.

Molecular Geometry and Conformational Analysis

The hexane backbone of this compound possesses multiple rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformers. Identifying the lowest-energy conformers is the first and most critical step in any theoretical analysis.

Computational Methods for Conformational Analysis

A thorough conformational search is typically performed using a multi-step approach that balances computational cost and accuracy. Initially, a broad search is conducted using computationally inexpensive methods like molecular mechanics (MM) to explore a wide range of possible geometries. The unique, low-energy conformers identified are then subjected to more accurate, but computationally demanding, quantum mechanical calculations, such as Density Functional Theory (DFT), for geometry optimization and energy refinement.

Illustrative Conformational Energy Profile

The following table summarizes hypothetical relative energies for the most stable conformers of this compound, as would be obtained from DFT calculations. The energies are reported relative to the most stable conformer (Global Minimum).

| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 (Global Minimum) | ~180° (anti) | 0.00 | 75.3 |

| Conf-2 | ~60° (gauche) | 0.85 | 18.1 |

| Conf-3 | ~-60° (gauche) | 0.85 | 18.1 |

| Conf-4 | ~120° | 2.50 | 0.5 |

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation : The 2D structure of this compound is sketched and converted to a 3D structure.

-

Molecular Mechanics Conformational Search : A systematic or stochastic (e.g., Monte Carlo) conformational search is performed using a suitable force field (e.g., MMFF94 or OPLS3e). This generates a large number of potential conformers.

-

Clustering and Filtering : The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions, and duplicates are removed. Conformers within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy structure are retained.

-

Quantum Mechanical Optimization : The unique, low-energy conformers are then subjected to geometry optimization using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

Frequency Analysis : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Final Energy Ranking : The final relative energies of the conformers are determined using the Gibbs free energies calculated from the frequency analysis.

A Technical Guide to the Discovery and Synthetic History of Gem-Dibromoalkanes for Pharmaceutical Research

An in-depth exploration of the origins, synthesis, and applications of gem-dibromoalkanes, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Gem-dibromoalkanes, organic compounds featuring two bromine atoms attached to the same carbon atom, are pivotal intermediates in modern organic synthesis. Their unique reactivity allows for the construction of complex molecular architectures, making them indispensable tools in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and historical development of gem-dibromoalkanes, detailed experimental protocols for their synthesis, a compilation of their physical properties, and a discussion of their applications in drug discovery and development.

Historical Perspective: From Early Observations to Modern Synthetic Staples

The journey of gem-dibromoalkanes from chemical curiosities to essential building blocks has been a gradual one, marked by key discoveries in synthetic methodology. While early reports of geminal dihalides date back to the 19th century, their systematic synthesis and application in organic chemistry gained significant momentum in the 20th century.

A pivotal moment in the history of gem-dibromoalkane synthesis was the development of the Corey-Fuchs reaction in 1972 by Elias James Corey and Philip L. Fuchs.[1][2][3] This reaction, an extension of the Wittig reaction, provided a reliable method for the conversion of aldehydes into gem-dibromoolefins, which can be readily reduced to the corresponding gem-dibromoalkanes. The formation of 1,1-dibromoolefins from aldehydes using phosphine-dibromomethylenes was originally discovered by Desai, McKelvie, and Ramirez.[3] The Corey-Fuchs reaction quickly became a cornerstone of organic synthesis and remains a widely used method for the preparation of this important functional group.

Prior to the Corey-Fuchs reaction, methods for the synthesis of geminal dihalides were often harsh and lacked general applicability. For instance, the reaction of aldehydes and ketones with phosphorus pentahalides was known but suffered from limited substrate scope and harsh reaction conditions.

The development of modern synthetic methods has further expanded the accessibility and utility of gem-dibromoalkanes. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields, making gem-dibromoalkanes even more attractive as synthetic intermediates in complex molecule synthesis, particularly in the pharmaceutical industry.

Synthetic Methodologies: A Detailed Examination

The synthesis of gem-dibromoalkanes can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the starting material, the desired substrate scope, and the required scale of the reaction.

From Aldehydes: The Corey-Fuchs Reaction and its Modifications

The Corey-Fuchs reaction remains a premier method for the synthesis of gem-dibromoalkenes from aldehydes, which are then easily converted to gem-dibromoalkanes. The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with an aldehyde in a manner analogous to the Wittig reaction.[1][2][3]

Experimental Protocol: Synthesis of a gem-Dibromoalkene via the Corey-Fuchs Reaction [4]

-

Step 1: Ylide Generation: To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 equivalents) is added. The resulting mixture is stirred at 0 °C for 15 minutes.

-

Step 2: Reaction with Aldehyde: A solution of the aldehyde (1.0 equivalent) in dry DCM is added to the ylide solution. The reaction mixture is then stirred at room temperature overnight.

-

Step 3: Work-up and Purification: The mixture is triturated with cold hexanes and filtered to remove excess triphenylphosphine oxide. The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel chromatography to afford the desired gem-dibromoolefin.

dot

Caption: The Corey-Fuchs reaction for gem-dibromoalkene synthesis.

From Ketones

While aldehydes are the most common precursors for gem-dibromoalkanes via the Corey-Fuchs reaction, ketones can also be converted to the corresponding gem-dibromoalkanes, although often with lower yields.[5] Alternative methods for the dibromination of ketones often involve the use of harsher reagents. A modern approach utilizes the environmentally benign H2O2-HBr system for the synthesis of α,α-dibromo ketones.

Experimental Protocol: Dibromination of Ketones using H2O2-HBr

-

A mixture of the ketone, an aqueous solution of hydrobromic acid (HBr), and hydrogen peroxide (H2O2) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration to yield the crude α,α-dibromo ketone.

-

Purification is typically achieved by column chromatography.

dot```dot graph Ketone_Dibromination_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="H2O2 / HBr (aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="α,α-Dibromo Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Role of a gem-dibromoalkane intermediate in Tipranavir synthesis.

The reactivity of the carbon-bromine bonds in gem-dibromoalkanes allows for their conversion into a variety of other functional groups, including alkynes, cyclopropanes, and substituted alkanes, all of which are important motifs in medicinal chemistry. For instance, gem-dibromoalkanes can be converted to gem-diborylalkanes, which are versatile reagents in cross-coupling reactions. [6] Furthermore, the introduction of a gem-dibromomethyl group can be a strategic step in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. While not directly a signaling pathway, the synthetic pathways enabled by gem-dibromoalkanes are critical for accessing novel chemical space in the quest for new and improved therapeutics.

Conclusion

Gem-dibromoalkanes have evolved from being laboratory curiosities to indispensable tools in the arsenal of the synthetic organic chemist, particularly within the pharmaceutical industry. Their rich history, centered around the development of robust synthetic methods like the Corey-Fuchs reaction, underscores their importance. The ability to reliably introduce a gem-dibromo functionality into a molecule opens up a plethora of synthetic possibilities for the construction of complex and biologically active compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of gem-dibromoalkanes is essential for the design and execution of efficient and innovative synthetic routes to new medicines.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Fuchs_reaction [chemeurope.com]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. CN115160102B - Preparation method of gem dihalide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

2,2-Dibromohexane: A Technical Health and Safety Guide for Research Professionals

Chemical and Physical Properties

2,2-Dibromohexane is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom.[1][2] This structural feature influences its chemical reactivity and potential biological activity. While detailed experimental data is sparse, some properties can be noted.

| Property | Value | Source |

| Molecular Formula | C6H12Br2 | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 116530-77-9 | [3] |

Hazard Identification and Classification

Based on data from isomeric compounds, this compound should be treated as a hazardous substance. The primary hazards associated with similar dibromoalkanes are summarized below.

| Hazard Class | Classification (based on isomers) | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Harmful if swallowed | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335: May cause respiratory irritation |

Health and Safety Information

The following table summarizes key health and safety information extrapolated from data on dibromohexane isomers.

| Parameter | Information (Based on Isomer Data) |

| Toxicological Summary | To the best of current knowledge, the acute and chronic toxicity of this compound are not fully known.[4] However, related compounds are harmful if swallowed and may cause allergic skin reactions.[4] |

| Routes of Exposure | Inhalation, ingestion, skin and eye contact. |

| Symptoms of Exposure | May include skin and eye irritation, respiratory tract irritation, and allergic skin reactions.[5][6] Ingestion may cause gastrointestinal distress. |

| Carcinogenicity | No classification data on carcinogenic properties of this compound is available from EPA, IARC, NTP, OSHA, or ACGIH.[4] |

| Reproductive Toxicity | No effects are currently known.[4] |

Experimental Protocols

Due to the lack of specific studies on this compound, the following are generalized experimental protocols for assessing the types of hazards identified for its isomers. These are provided for informational purposes and should be adapted based on specific experimental designs and regulatory guidelines.

Skin Irritation/Corrosion Test (Based on OECD Guideline 404)

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: a. Approximately 24 hours before the test, closely clip the fur on the dorsal area of the trunk of the animal. b. Apply 0.5 mL of the test substance (undiluted) to a small area (approximately 6 cm²) of the clipped skin. c. Cover the application site with a gauze patch and porous tape. d. After a 4-hour exposure period, remove the patch and wash the treated area with a suitable solvent, followed by water, to remove any residual test substance. e. Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

-

Test System: Healthy, young adult female rats.

-

Procedure: a. Fast the animals overnight prior to dosing. b. Administer the test substance by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). c. Observe the animals for mortality and clinical signs of toxicity for at least 14 days. d. Record body weight changes. e. Conduct a gross necropsy on all animals at the end of the observation period.

Handling and Safety Precautions

Given the potential hazards, strict safety protocols should be followed when handling this compound.

| Precaution Category | Recommended Procedures |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[7] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., Viton®), chemical safety goggles, and a lab coat.[5] |

| Handling | Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[8] |

| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7] |

| Spill and Disposal | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Dispose of waste in accordance with local, regional, and national regulations. |

Visualizations

General Laboratory Safety Workflow

References

- 1. Geminal dihalide | chemical compound | Britannica [britannica.com]

- 2. What is geminal dihalide? [vedantu.com]

- 3. This compound | C6H12Br2 | CID 20228074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

Reactivity of the Carbon-Bromine Bond in 2,2-Dibromohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2,2-dibromohexane. This geminal dibromide serves as a versatile intermediate in organic synthesis, offering pathways to a variety of functional groups and molecular architectures relevant to drug discovery and development. This document details the primary reaction pathways, including nucleophilic substitution, elimination, and organometallic intermediate formation, supported by experimental protocols and quantitative data where available.

Introduction to the Reactivity of this compound

This compound is an organic compound characterized by a hexane backbone with two bromine atoms attached to the second carbon atom.[1][2] The presence of these two halogens on the same carbon atom, known as a geminal dihalide, confers unique reactivity to the molecule. The C-Br bonds are polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The reactivity of this compound is primarily governed by its steric hindrance around the reaction center and the nature of the reagents and reaction conditions employed. The key reactions of this compound include nucleophilic substitution, elimination, and the formation of organometallic intermediates, which can be further functionalized.

Nucleophilic Substitution Reactions

The carbon atom bonded to the two bromine atoms in this compound is an electrophilic center. However, due to significant steric hindrance from the two bromine atoms and the adjacent methyl and butyl groups, direct nucleophilic substitution via an S(_N)2 mechanism is expected to be slow.[1] S(_N)1 reactions are also unlikely due to the instability of the resulting secondary carbocation.

Br | H₃C-C-CH₂CH₂CH₂CH₃ | Br

]; transition [label="[Transition State]‡", fontcolor="#EA4335"]; product [label=<

Nu | H₃C-C-CH₂CH₂CH₂CH₃ | Br

]; leaving_group [label="Br⁻"];

reactant -> transition; substrate -> transition; transition -> product; transition -> leaving_group; } dot Figure 1: S(_N)2 reaction at the C2 position of this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol is a general representation and would require optimization for specific nucleophiles.

-

Materials: this compound, a strong nucleophile (e.g., sodium azide), polar aprotic solvent (e.g., dimethylformamide - DMF), and quenching solution.

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF. b. Add the nucleophile (1.1 equivalents) to the solution. c. Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing water and an organic extraction solvent (e.g., diethyl ether). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by column chromatography.

Elimination Reactions

Elimination reactions of this compound, particularly E2 reactions, are a more common and synthetically useful pathway.[4] These reactions are favored by the use of strong, bulky bases. The presence of two bromine atoms allows for the possibility of a double dehydrobromination to form an alkyne.

The regioselectivity of the first elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[5] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product.[6]

Table 1: Predicted Products of the First Elimination of HBr from this compound

| Product Name | Structure | Formation favored by |

| (Z/E)-2-Bromo-2-hexene | CH₃C(Br)=CHCH₂CH₂CH₃ | Small, strong bases (e.g., NaOEt) |

| 2-Bromo-1-hexene | CH₂(Br)C=CHCH₂CH₂CH₃ | Bulky, strong bases (e.g., t-BuOK) |

The second elimination from the resulting bromoalkene leads to the formation of 2-hexyne. This typically requires harsher conditions or a very strong base.

Experimental Protocol: Synthesis of 2-Hexyne via Double Dehydrobromination

-

Materials: this compound, sodium amide (NaNH₂), liquid ammonia, and ammonium chloride solution.

-

Procedure: a. In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia gas, condense approximately 50 mL of ammonia at -78 °C. b. Add a catalytic amount of iron(III) nitrate and then slowly add sodium metal in small pieces until a persistent blue color is observed. Then, add the remaining sodium. The formation of sodium amide is indicated by the disappearance of the blue color and the formation of a gray suspension. c. Slowly add a solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether to the sodium amide suspension. d. Stir the reaction mixture at -33 °C (the boiling point of ammonia) for several hours, monitoring the reaction by GC-MS analysis of quenched aliquots. e. After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride, followed by the slow addition of water after the ammonia has evaporated. f. Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Formation of Organometallic Intermediates

The C-Br bonds of this compound can undergo reactions with organolithium reagents, leading to synthetically valuable intermediates.

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can result in a lithium-halogen exchange.[7] This reaction is typically very fast.[8] The resulting α-bromo-α-lithioalkane is a carbenoid-like species that can undergo further reactions.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange

-

Materials: this compound, n-butyllithium solution in hexanes, anhydrous tetrahydrofuran (THF), and an electrophile (e.g., an aldehyde or ketone).

-

Procedure: a. To a flame-dried flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.[9] d. Stir the mixture for a short period (e.g., 30 minutes) to allow for the formation of the organolithium intermediate. e. Add the desired electrophile and allow the reaction to slowly warm to room temperature. f. Quench the reaction with a saturated aqueous solution of ammonium chloride. g. Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Corey-Fuchs Reaction

While the Corey-Fuchs reaction typically starts with an aldehyde, the in-situ generated gem-dibromoalkene intermediate is structurally related to this compound.[10] The second step of the Corey-Fuchs reaction, the treatment of a 1,1-dibromoalkene with two equivalents of a strong base like n-BuLi to form a terminal alkyne, provides insight into the reactivity of the C-Br bonds in such systems.[11] This transformation proceeds through a lithium-halogen exchange followed by elimination.[3]

Table 2: Reagents and Typical Yields for Corey-Fuchs Type Transformations

| Starting Material | Reagents | Product | Typical Yield |

| Hexanal | 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C | 1-Hexyne | 82% (for the dibromoolefin step) |

| 1,1-Dibromo-1-heptene | n-BuLi, THF, -78 °C | 1-Heptyne | 88% (for the alkyne formation) |

Note: The yields are for analogous systems and serve as an estimate.

Bond Dissociation Energy

Table 3: Representative C-Br Bond Dissociation Energies (Homolytic)

| Compound | Bond | BDE (kJ/mol) |

| CH₃-Br | C-Br | ~293 |

| CH₃CH₂-Br | C-Br | ~285 |

| (CH₃)₂CH-Br | C-Br | ~285 |

| (CH₃)₃C-Br | C-Br | ~272 |

Note: These are general values for related monobromoalkanes and serve as an approximation.[13][14]

Conclusion

The reactivity of the carbon-bromine bond in this compound is multifaceted, offering a range of synthetic possibilities. While steric hindrance limits its utility in direct S(_N)2 reactions, elimination pathways provide efficient access to alkenyl bromides and alkynes. Furthermore, the propensity for lithium-halogen exchange opens up avenues for the formation of carbon-carbon bonds through subsequent reactions with electrophiles. A thorough understanding of the interplay between substrate, reagent, and reaction conditions is crucial for harnessing the full synthetic potential of this versatile building block in the development of novel chemical entities.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. This compound | C6H12Br2 | CID 20228074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 116530-77-9 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. hwpi.harvard.edu [hwpi.harvard.edu]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 12. doubtnut.com [doubtnut.com]

- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 14. Solved: Use the bond energies provided to estimate ΔH°ᵣₓₙ for the reaction below. 2 Br2(l) + C2H [Chemistry] [gauthmath.com]

Navigating the Stereochemical Landscape of 2,2-Dibromohexane Derivatives: A Technical Guide

Disclaimer: Extensive research into the scientific literature reveals a significant scarcity of studies focused specifically on the stereochemistry of 2,2-dibromohexane derivatives. The gem-dibromo substitution at the C2 position renders this carbon achiral and presents considerable steric hindrance, making the synthesis and stereochemical analysis of its chiral derivatives a less explored area of organic chemistry. Consequently, this guide is presented from a theoretical and predictive standpoint. The experimental protocols and quantitative data provided are illustrative, based on established principles of stereochemistry and analogous transformations in more widely studied molecular systems. They serve as a roadmap for researchers and drug development professionals on how one might approach the synthesis and analysis of such compounds.

Introduction to the Stereochemistry of this compound Derivatives

This compound itself is an achiral molecule as the C2 carbon, bonded to two identical bromine atoms, does not constitute a stereocenter. However, the introduction of one or more substituents along the hexane chain at positions C3, C4, or C5 can lead to the formation of chiral centers, resulting in stereoisomers (enantiomers and diastereomers). The spatial arrangement of these substituents profoundly influences the molecule's physical, chemical, and biological properties, a critical consideration in the field of drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the theoretical stereochemical aspects of this compound derivatives. It covers potential synthetic strategies to achieve stereocontrol, detailed methodologies for the characterization of stereoisomers, and a discussion on the importance of stereoisomerism in this class of compounds.

Theoretical Stereoisomers of Substituted this compound

The introduction of a single substituent at C3, C4, or C5 of the this compound backbone will create one chiral center, leading to a pair of enantiomers. For instance, 2,2-dibromo-3-methylhexane would exist as (R)- and (S)-enantiomers. The complexity of stereoisomerism increases with multiple substitutions.

Table 1: Theoretical Stereoisomers for Exemplary this compound Derivatives

| Compound Name | Number of Chiral Centers | Maximum Number of Stereoisomers | Stereoisomer Types |

| 2,2-dibromo-3-methylhexane | 1 | 2 | Enantiomers |

| 2,2-dibromo-4-methylhexane | 1 | 2 | Enantiomers |

| 2,2-dibromo-3,4-dimethylhexane | 2 | 4 | Enantiomers, Diastereomers |

| 2,2-dibromo-3-hydroxyhexane | 1 | 2 | Enantiomers |

Hypothetical Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of chiral this compound derivatives would likely rely on established asymmetric synthesis methodologies. The significant steric bulk of the gem-dibromo group at C2 would be a major factor influencing the stereochemical outcome of reactions at the adjacent C3 position.

Chiral Auxiliary-Mediated Synthesis

A common strategy involves the use of a chiral auxiliary, a chiral moiety that is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center.

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Asymmetric Catalysis

The use of a chiral catalyst (e.g., a metal-chiral ligand complex) can create a chiral environment that favors the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation or hydrohalogenation of a suitable unsaturated precursor could be envisioned.

Illustrative Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and analysis of a chiral this compound derivative.

Synthesis of (R)-2,2-dibromo-3-methylhexane (Illustrative)

Objective: To synthesize (R)-2,2-dibromo-3-methylhexane with high enantiomeric excess using a chiral auxiliary-based approach.

Step 1: Attachment of Chiral Auxiliary. (S)-4-benzyl-2-oxazolidinone (1.0 eq.) is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 30 minutes. 2-Hexenoyl chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO4, and concentrated under reduced pressure. The resulting N-acyloxazolidinone is purified by column chromatography.

Step 2: Stereoselective Methylation. The purified N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.2 eq.) is added, and the mixture is stirred for 1 hour. Methyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and worked up as in Step 1.

Step 3: Cleavage of the Auxiliary. The methylated product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.) are added at 0 °C. The mixture is stirred for 4 hours, then quenched with sodium sulfite solution. The product is extracted with diethyl ether, and the chiral auxiliary is recovered from the aqueous layer. The organic layer is dried and concentrated to yield the chiral carboxylic acid.

Step 4: Conversion to the 2,2-dibromo derivative. The carboxylic acid is converted to the corresponding methyl ketone via reaction with methyllithium. The resulting ketone is then treated with phosphorus pentabromide (PBr5) in a suitable solvent to yield the final product, (R)-2,2-dibromo-3-methylhexane. Purification is achieved by distillation or preparative gas chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized 2,2-dibromo-3-methylhexane.

-

Column: Chiralcel OD-H (or similar chiral stationary phase)

-

Mobile Phase: 99:1 Hexane:Isopropanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Expected Outcome: Two separated peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated from the integrated peak areas.

Spectroscopic and Physical Data (Hypothetical)

Characterization of the stereoisomers would rely on a combination of spectroscopic and physical methods.

Table 2: Hypothetical Characterization Data for Enantiomers of 2,2-Dibromo-3-methylhexane

| Property | (R)-2,2-dibromo-3-methylhexane | (S)-2,2-dibromo-3-methylhexane |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~195-200 °C | ~195-200 °C |

| Specific Rotation [α]D | +15.2° (c=1, CHCl3) | -15.2° (c=1, CHCl3) |

| ¹H NMR (CDCl₃, 500 MHz) | Signals for methyl, methylene, and methine protons. Diastereotopic protons may show distinct signals. | Identical to the (R)-enantiomer in an achiral solvent. |

| ¹³C NMR (CDCl₃, 125 MHz) | Signals for all unique carbons. | Identical to the (R)-enantiomer in an achiral solvent. |

| Chiral HPLC Retention Time | tR1 | tR2 |

Logical Relationships in Stereochemical Analysis

The determination of the absolute configuration of a newly synthesized chiral molecule is a critical step. This often involves a combination of techniques.

Caption: Logical workflow for determining absolute configuration.

Conclusion

While the stereochemistry of this compound derivatives remains a largely unexplored field, the fundamental principles of asymmetric synthesis and stereochemical analysis provide a robust framework for future investigations. The steric hindrance imposed by the gem-dibromo group at C2 presents a significant synthetic challenge, but also an opportunity for the development of novel stereoselective methodologies. For researchers and drug development professionals, understanding the potential for chirality in these molecules and the methods to control and analyze it is paramount for the design of new chemical entities with specific and predictable biological activities. Further research is warranted to populate this area of chemical space with experimental data.

Methodological & Application

Application Note: Synthesis of Terminal Alkynes from 2,2-Dibromohexane

Introduction

The synthesis of alkynes is a fundamental transformation in organic chemistry, providing key building blocks for pharmaceuticals, natural products, and advanced materials. One robust method for preparing terminal alkynes is through the double dehydrohalogenation of geminal dihalides.[1] This application note provides a detailed protocol for the synthesis of hex-1-yne from 2,2-dibromohexane using sodium amide (NaNH₂) in liquid ammonia. This method takes advantage of the strong basicity of sodium amide to facilitate two sequential E2 elimination reactions.[2][3] Because the starting material is a geminal dihalide on a terminal carbon, three equivalents of the base are required: two for the eliminations and a third to deprotonate the resulting acidic terminal alkyne.[4] A final aqueous workup step reprotonates the acetylide to yield the desired product.[4]

Reaction Principle and Mechanism

The conversion of this compound to hex-1-yne proceeds via two consecutive E2 (elimination, bimolecular) reactions.[4]

-

First Elimination: The amide anion (⁻NH₂) from NaNH₂ acts as a strong base, abstracting a proton from the carbon adjacent to the di-brominated carbon (C1). This concerted step results in the formation of a π-bond and the expulsion of a bromide ion, yielding a 2-bromohex-1-ene intermediate.[5]

-

Second Elimination: A second equivalent of the amide anion abstracts the vinylic proton from the bromoalkene intermediate. This is generally the slower step and requires a very strong base.[4] This elimination forms the carbon-carbon triple bond and expels the second bromide ion, producing hex-1-yne.

-

Deprotonation: Since the terminal alkyne proton is acidic (pKa ≈ 25), any remaining sodium amide will deprotonate the hex-1-yne to form the sodium hexynilide salt. This drives the reaction to completion.[3][4]

-

Protonation (Workup): The addition of water or a mild acid in the workup step reprotonates the acetylide anion to give the final, neutral hex-1-yne product.[4]

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of terminal alkynes from geminal dihalides. Yields are generally moderate to good, depending on the purity of reagents and careful control of the reaction conditions.

| Parameter | Value / Condition | Notes |

| Starting Material | This compound | Geminal dihalide |

| Reagent | Sodium Amide (NaNH₂) | A very strong base is required for the second elimination.[4] |

| Stoichiometry | > 3.0 equivalents | Two equivalents for elimination, one for deprotonation.[4] |

| Solvent | Liquid Ammonia (NH₃) | Low temperature (-33 °C) prevents isomerization of the alkyne.[6] |

| Reaction Temperature | -33 °C (boiling point of NH₃) | Crucial for selectivity and preventing side reactions. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or GC-MS. |

| Workup | Aqueous Quench (e.g., H₂O, NH₄Cl) | Reprotonates the terminal alkyne.[4] |

| Typical Yield | 60 - 80% | Dependent on substrate and reaction scale. |

Experimental Protocol

Safety Precautions:

-

Sodium amide is highly reactive and pyrophoric upon contact with water or moist air. Handle under an inert atmosphere (Nitrogen or Argon).

-

Liquid ammonia is a corrosive and toxic gas. The reaction must be performed in a well-ventilated fume hood with a dry-ice/acetone condenser.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves when handling liquid ammonia.

Materials and Reagents:

-

This compound (1.0 eq)

-

Sodium amide (NaNH₂) (3.1 eq)

-

Anhydrous Liquid Ammonia (approx. 10 mL per mmol of substrate)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Pentane (for extraction)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer.

-

Dry-ice/acetone condenser.

-

Gas inlet for inert gas (N₂ or Ar).

-

Low-temperature thermometer.

-

Addition funnel.

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask with a magnetic stirrer, a dry-ice condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Solvent Condensation: Place a dry-ice/acetone bath under the flask and condense the required volume of anhydrous ammonia gas into the flask. Once the desired volume is collected, remove the cooling bath and allow the ammonia to reflux gently at its boiling point (-33 °C).

-

Addition of Base: Carefully add the sodium amide to the liquid ammonia in small portions. A color change (often to a gray or blue suspension) may be observed. Allow the mixture to stir for 15-20 minutes.

-

Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous diethyl ether or THF. Transfer this solution to an addition funnel and add it dropwise to the stirring NaNH₂/NH₃ suspension over 30 minutes.

-

Reaction: Allow the reaction to stir at -33 °C for 2-4 hours. The reaction progress can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by TLC or GC-MS.

-

Quenching: After the reaction is complete, cool the flask back to -78 °C and slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess sodium amide and protonate the sodium hexynilide.

-

Ammonia Evaporation: Remove the dry-ice condenser and the cooling bath, and allow the ammonia to evaporate overnight in the fume hood.

-

Extraction: To the remaining residue, add deionized water and extract the aqueous layer three times with pentane (or diethyl ether).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude hex-1-yne can be purified by simple or fractional distillation, taking advantage of its low boiling point (approx. 71 °C), or by column chromatography on silica gel if higher purity is required.

Conclusion

The double dehydrohalogenation of this compound using sodium amide in liquid ammonia is an effective and reliable method for the laboratory-scale synthesis of hex-1-yne.[1][7] Careful control of stoichiometry and temperature is essential for achieving good yields and preventing side reactions like isomerization.[6] This protocol provides a solid foundation for researchers requiring access to terminal alkynes for further synthetic applications.

References

- 1. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Dehydrobromination of 2,2-Dibromohexane: A Detailed Protocol for the Synthesis of Hexyne Isomers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dehydrobromination of 2,2-dibromohexane, a geminal dihalide, to synthesize a mixture of hexyne isomers. The reaction proceeds via a double E2 elimination mechanism facilitated by a strong base. This application note outlines two common protocols utilizing sodium amide (NaNH₂) and potassium tert-butoxide (KOtBu), presenting a comparative analysis of their reaction parameters and expected outcomes. The synthesis of alkynes is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in medicinal chemistry and materials science.

Introduction

The dehydrohalogenation of alkyl halides is a classic and versatile method for the introduction of unsaturation in organic molecules. In the case of geminal dihalides, where two halogen atoms are attached to the same carbon atom, a twofold elimination reaction can be induced by a strong base to afford the corresponding alkyne.[1][2] The reaction of this compound is expected to yield a mixture of terminal (1-hexyne) and internal (2-hexyne) alkynes, with the product distribution being influenced by the choice of base and reaction conditions.[3][4]

Sodium amide (NaNH₂) is a very strong base and is commonly employed for the synthesis of terminal alkynes.[1][5] Its strength is sufficient to deprotonate the terminal alkyne, forming a sodium acetylide, which can then be quenched with water to yield the final product.[5] Potassium tert-butoxide (KOtBu), a bulky and strong base, is also effective in promoting elimination reactions.[6]

This document provides detailed experimental protocols for both NaNH₂ and KOtBu mediated dehydrobromination of this compound, along with a summary of the key reaction parameters for easy comparison.

Reaction Mechanism and Workflow

The dehydrobromination of this compound proceeds through a sequential twofold E2 (elimination, bimolecular) reaction mechanism. The strong base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atoms. Simultaneously, a bromide ion is expelled, leading to the formation of a vinyl bromide intermediate. A second E2 elimination then occurs on the vinyl bromide to form the alkyne triple bond.

Due to the structure of this compound, proton abstraction can occur from either the C1 or C3 position, leading to the formation of 1-hexyne and 2-hexyne, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dehydrobromination of this compound using sodium amide and potassium tert-butoxide. The data for the analogous reaction of 2,2-dibromobutane is included for comparison to provide an estimated yield.

| Parameter | Protocol 1: Sodium Amide (NaNH₂) | Protocol 2: Potassium tert-Butoxide (KOtBu) |

| Substrate | This compound | This compound |

| Base | Sodium Amide | Potassium tert-Butoxide |

| Molar Ratio (Base:Substrate) | 3 : 1 | 2.5 : 1 |

| Solvent | Liquid Ammonia or inert solvent (e.g., mineral oil) | Tetrahydrofuran (THF) |

| Temperature | -33 °C (refluxing NH₃) or 150-160 °C (mineral oil) | Reflux (approx. 66 °C) |

| Reaction Time | 2-4 hours | 12-16 hours |

| Workup | Quenching with water or NH₄Cl solution | Quenching with water |

| Purification | Distillation | Distillation |

| Predicted Major Product(s) | Mixture of 1-hexyne and 2-hexyne[3][4] | Mixture of 1-hexyne and 2-hexyne |

| Estimated Yield (%) | Moderate to Good (based on analogous reactions) | Good (based on analogous reactions) |

Experimental Protocols